molecular formula C13H13Cl2N3O B8301441 [4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-yl]-methyl-amine

[4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-yl]-methyl-amine

Cat. No. B8301441
M. Wt: 298.16 g/mol
InChI Key: FLJKVQOTGXUZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-yl]-methyl-amine is a useful research compound. Its molecular formula is C13H13Cl2N3O and its molecular weight is 298.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-yl]-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-yl]-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-yl]-methyl-amine

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

4-chloro-6-(5-chloro-2-ethoxyphenyl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C13H13Cl2N3O/c1-3-19-11-5-4-8(14)6-9(11)10-7-12(15)18-13(16-2)17-10/h4-7H,3H2,1-2H3,(H,16,17,18)

InChI Key

FLJKVQOTGXUZAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C2=CC(=NC(=N2)NC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an argon saturated solution of N-(4,6-dichloro-pyrimidin-2-yl)-methyl-amine (200 mg, 1.1 mmol), 5-chloro-2-ethoxy-phenylboronic acid (248 mg, 1.21 mmol) and palladium acetate (38 mg, 0.16 mmol) in dimethyl ethylene glycol (20 ml) was added a solution of sodium carbonate (240 mg, 2.2 mmol) in water (5 ml) followed by triphenylphosphine (66 mg, 0.33 mmol). After stirring at 70° C. under an argon atmosphere for 60 hours, the mixture was filtered through a pad of celite under suction and the filtrate was dried over magnesium sulfate. Evaporation of the solvent under reduced pressure provided [4-chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-yl]-methyl-amine (300 mg, 90% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
38 mg
Type
catalyst
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two

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